molecular formula C11H22N2O4 B557211 Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate CAS No. 72648-80-7

Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate

Cat. No.: B557211
CAS No.: 72648-80-7
M. Wt: 246.3 g/mol
InChI Key: WVFXXOLKYIPCAX-UHFFFAOYSA-N
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Description

Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate is an organic compound widely used in scientific research, particularly in the fields of life sciences and organic chemistry. It is a derivative of glycine and is often utilized for its unique properties in various chemical reactions and biological applications .

Safety and Hazards

Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate can be harmful by inhalation, in contact with skin, and if swallowed .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate typically involves the reaction of ethyl glycinate hydrochloride with tert-butoxycarbonyl (Boc)-protected ethylenediamine. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product . The reaction conditions usually involve maintaining the reaction mixture at a controlled temperature and pH to ensure optimal yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often employ advanced techniques such as microreactor systems, which allow for precise control over reaction parameters and improved safety .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate is unique due to its dual Boc-protected amine groups, which provide greater versatility in synthetic applications. This dual protection allows for more complex and selective reactions compared to compounds with a single Boc group .

Properties

IUPAC Name

ethyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O4/c1-5-16-9(14)8-12-6-7-13-10(15)17-11(2,3)4/h12H,5-8H2,1-4H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVFXXOLKYIPCAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNCCNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80401879
Record name Ethyl N-{2-[(tert-butoxycarbonyl)amino]ethyl}glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80401879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72648-80-7
Record name Ethyl N-{2-[(tert-butoxycarbonyl)amino]ethyl}glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80401879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl bromoacetate (10.35 ml, 94.0 mmol) was added drop wise to a mixture of tert-butyl(2-aminoethyl)carbamate (15.0 g, 94.0 mmol), triethylamine (16.87 ml, 122 mmol) and THF (200 ml) at 0° C. After stirring 18 h at room temperature the reaction mixture was filtered, the filtrate diluted with DCM, washed with water, the organic layer dried over Na2SO4 and evaporated to give the title compound as a yellow oil. 1H NMR (400 MHz, DMSO-d6) δ 6.62 (s, br, 1H), 4.00 (q, 2H), 3.28 (s, 2H), 3.04-2.90 (m, 2H), 2.58-2.49 (m, 2H), 1.26 (s, 9H), 1.11 (t, 3H).
Quantity
10.35 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
16.87 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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